GC-Olfactometry Intensity: 2,4-Pentadienal vs. 2,4-Heptadienal in Flaxseed Oil Aroma
In a GC-O study of flaxseed oil volatiles using odor-specific magnitude estimation (OSME), (E,E)-2,4-pentadienal was perceived with high intensity (OSME value ≥ 3.0) and described as 'green, oily,' whereas (E,E)-2,4-heptadienal at a comparable concentration range was characterized as 'sweet, hazelnut, woody' [1]. The OSME scale ranges from 1 (weak) to 5 (extremely strong), establishing that the C5 enal achieves high sensory impact at the same concentration where the C7 enal delivers a qualitatively and quantitatively distinct olfactory impression [1].
| Evidence Dimension | Aroma intensity (OSME value) and odor quality in flaxseed oil headspace |
|---|---|
| Target Compound Data | (E,E)-2,4-Pentadienal: OSME ≥ 3.0 (high intensity); odor: green, oily |
| Comparator Or Baseline | (E,E)-2,4-Heptadienal: OSME ≥ 3.0 (high intensity); odor: sweet, hazelnut, woody |
| Quantified Difference | Equal OSME intensity (≥ 3.0) but divergent odor quality descriptors; both ranked as major aroma contributors to flaxseed oil |
| Conditions | Headspace SPME-GC-MS coupled with GC-O (OSME analysis); three flaxseed oil cultivars; consensus across 53 aroma-active compounds identified |
Why This Matters
For flavor formulation and edible oil quality control, 2,4-pentadienal cannot be substituted with 2,4-heptadienal because their divergent odor characters (green/oily vs. sweet/nutty) drive fundamentally different sensory profiles at equivalent intensity levels.
- [1] Wei, C.; Xi, W.; Nie, X.; Liu, W.; Wang, Q.; Yang, B.; Cao, D. Aroma Characterization of Flaxseed Oils Using Headspace SPME and Gas Chromatography-Olfactometry. Eur. J. Lipid Sci. Technol. 2013, 115, 1032-1042. Abstract available at Wiley Analytical Science. View Source
